molecular formula C15H15NO2 B14119046 2-Acetamino-4'-methoxybiphenyl

2-Acetamino-4'-methoxybiphenyl

Cat. No.: B14119046
M. Wt: 241.28 g/mol
InChI Key: RSIPLJGBOXMRMP-UHFFFAOYSA-N
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Description

2-Acetamino-4’-methoxybiphenyl is an organic compound with the molecular formula C15H15NO2 It is a biphenyl derivative with an acetamino group at the 2-position and a methoxy group at the 4’-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetamino-4’-methoxybiphenyl typically involves a palladium-catalyzed cross-coupling reaction. One common method is the reaction between 2’-bromoacetanilide and 2-methoxyphenylboronic acid in the presence of palladium acetate (Pd(OAc)2), S-Phos, and potassium phosphate (K3PO4) in toluene. The reaction is carried out at 90°C for 30 minutes, yielding the desired product in high yield .

Industrial Production Methods: Industrial production methods for 2-Acetamino-4’-methoxybiphenyl are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Acetamino-4’-methoxybiphenyl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the acetamino group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.

Scientific Research Applications

2-Acetamino-4’-methoxybiphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Acetamino-4’-methoxybiphenyl involves its interaction with specific molecular targets. The acetamino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

  • 2-Acetamino-2’-methoxybiphenyl
  • 2-Amino-4’-methoxybiphenyl
  • 4-Acetamino-2’-methoxybiphenyl

Comparison: 2-Acetamino-4’-methoxybiphenyl is unique due to the specific positioning of the acetamino and methoxy groups, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different chemical and physical properties, making it suitable for specific applications .

Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)phenyl]acetamide

InChI

InChI=1S/C15H15NO2/c1-11(17)16-15-6-4-3-5-14(15)12-7-9-13(18-2)10-8-12/h3-10H,1-2H3,(H,16,17)

InChI Key

RSIPLJGBOXMRMP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1C2=CC=C(C=C2)OC

Origin of Product

United States

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